Cas no 1361115-88-9 (N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride)

N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 6-(Piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide hydrochloride
- 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carboxylic acid(tetrahydro-furan-2-ylmethyl)-amide hydrochloride
- N-(oxolan-2-ylmethyl)-6-(piperidin-4-yl)pyridine-3-carboxamide hydrochloride
- N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride
-
- MDL: MFCD21605957
- インチ: 1S/C16H23N3O2.ClH/c20-16(19-11-14-2-1-9-21-14)13-3-4-15(18-10-13)12-5-7-17-8-6-12;/h3-4,10,12,14,17H,1-2,5-9,11H2,(H,19,20);1H
- InChIKey: CKIHUAGHWRGZIE-UHFFFAOYSA-N
- ほほえんだ: Cl.O1CCCC1CNC(C1=CN=C(C=C1)C1CCNCC1)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 344
- トポロジー分子極性表面積: 63.2
N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM500680-1g |
6-(Piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamidehydrochloride |
1361115-88-9 | 97% | 1g |
$532 | 2023-02-18 | |
Matrix Scientific | 067695-250mg |
1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carboxylic acid(tetrahydro-furan-2-ylmethyl)-amide hydrochloride |
1361115-88-9 | 250mg |
$310.00 | 2023-09-08 |
N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride 関連文献
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochlorideに関する追加情報
Introduction to N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride (CAS No. 1361115-88-9)
N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride, identified by its CAS number 1361115-88-9, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable subject of study for researchers aiming to develop novel therapeutic agents.
The structure of this molecule incorporates several key functional groups that contribute to its unique chemical and biological properties. The oxolan-2-ylmethyl moiety, a derivative of gamma-valerolactone, introduces a cyclic ether functionality, while the 6-piperidin-4-ylpyridine moiety provides a piperidine ring fused to a pyridine ring. This combination of structural elements is particularly noteworthy due to its potential for interaction with biological targets.
In recent years, there has been growing interest in the development of small molecule inhibitors that target enzymes involved in cancer progression. The N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride has been investigated for its potential role in modulating the activity of kinases and other enzymes that are critical in cellular signaling pathways associated with tumor growth and survival.
One of the most compelling aspects of this compound is its ability to interact with specific protein targets. The piperidine and pyridine rings are known to be privileged scaffolds in drug design, offering favorable properties such as metabolic stability and good solubility. The presence of the oxolan-2-ylmethyl group further enhances its binding affinity by providing additional hydrogen bonding opportunities with the active site residues of the target proteins.
Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various kinases, including those implicated in tyrosine kinase-driven cancers. For instance, research has shown that modifications to the piperidin-4-ylpyridine moiety can significantly enhance binding affinity and selectivity towards specific kinases such as EGFR (epidermal growth factor receptor) and MET (mesenchymal epithelial transition). These findings have opened up new avenues for the development of targeted therapies against cancer.
The hydrochloride salt form (;hydrochloride) of N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide enhances its solubility and stability, making it more suitable for pharmaceutical applications. This salt form is particularly advantageous for formulation development, as it improves bioavailability and facilitates controlled release profiles.
In addition to its potential in oncology, N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride has also been explored for its activity against other diseases. Preclinical studies have indicated that this compound may have therapeutic potential in inflammatory disorders and neurodegenerative diseases. The ability of the molecule to modulate key signaling pathways suggests that it could be repurposed for treating conditions where dysregulation of these pathways plays a significant role.
The synthesis of N-(Oxolan-2-ylmethyl)-6-piperidin-4-y1pyridine]-3-carboxamide;hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the oxolan ring through cyclization reactions, followed by functional group transformations to introduce the piperidine and pyridine moieties. The final step involves salt formation with hydrochloric acid to improve stability and solubility.
The development of new pharmaceutical agents relies heavily on advances in synthetic chemistry and structural biology. High-throughput screening (HTS) techniques have been instrumental in identifying lead compounds like N-(Oxolan--2--y1methyl)-6--pip--r--d--i--n--4--y1pyr--d--i--n--3--carr--oxamid;hydroch--lride). These methods allow researchers to rapidly test large libraries of compounds for biological activity, enabling the identification of promising candidates for further optimization.
The computational modeling and molecular dynamics simulations have also played a crucial role in understanding the interactions between N-(
In conclusion, N-(
1361115-88-9 (N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride) 関連製品
- 223690-04-8(3-Cyclopropoxy-benzonitrile)
- 1548346-68-4({1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride)
- 1198284-95-5(4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine)
- 87077-76-7(1-(3,5-dichlorophenyl)-2-methylpropan-2-ol)
- 1806766-28-8(2-(Bromomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 303108-11-4(N'-(1E)-phenylmethylidene-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide)
- 1805102-34-4(2-Bromo-6-(trifluoromethyl)isonicotinonitrile)
- 2411221-37-7(2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide)
- 894018-25-8(3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(pyridin-2-yl)urea)
- 955681-11-5(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide)
